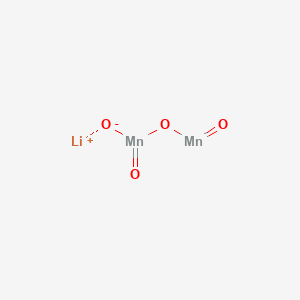

Lithium oxido-oxo-(oxomanganiooxy)manganese

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium manganese oxide, with the chemical formula LiMn₂O₄, is a compound widely recognized for its application as a cathode material in lithium-ion batteries. It is known for its cubic spinel structure, which provides high thermal stability and safety. This compound is particularly valued for its cost-effectiveness and environmental friendliness compared to other cathode materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lithium manganese oxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, hydrothermal reactions, and combustion methods. Among these, the sol-gel and hydrothermal methods are preferred due to their ability to produce materials with uniform particle size and high crystallinity .

Solid-State Reactions: This method involves mixing lithium and manganese precursors, followed by calcination at high temperatures. controlling particle size and crystallinity can be challenging.

Sol-Gel Process: This method involves the formation of a gel from a solution containing lithium and manganese precursors, followed by drying and calcination. It allows for better control over particle size and morphology.

Hydrothermal Reactions: This method involves reacting lithium and manganese precursors in an aqueous solution at high temperatures and pressures. It produces highly crystalline materials with uniform particle size.

Combustion Method: This method involves the combustion of a mixture of lithium and manganese precursors, resulting in the formation of lithium manganese oxide. It is a rapid and energy-efficient method.

Industrial Production Methods

Industrial production of lithium manganese oxide typically involves the solid-state reaction method due to its simplicity and scalability. The process includes mixing lithium carbonate or lithium hydroxide with manganese dioxide, followed by calcination at temperatures ranging from 700°C to 900°C .

Analyse Chemischer Reaktionen

Types of Reactions

Lithium manganese oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its performance as a cathode material in lithium-ion batteries.

Oxidation and Reduction: During the charge and discharge cycles of a lithium-ion battery, lithium ions intercalate and de-intercalate from the lithium manganese oxide structure.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of lithium manganese oxide include lithium carbonate, lithium hydroxide, manganese dioxide, and various metal salts for doping. Reaction conditions typically involve high temperatures (700°C to 900°C) and controlled atmospheres to prevent oxidation .

Major Products Formed

The primary product formed from these reactions is lithium manganese oxide (LiMn₂O₄). Doping with other metal ions can result in mixed metal oxides with enhanced properties .

Wissenschaftliche Forschungsanwendungen

Lithium manganese oxide has a wide range of scientific research applications, particularly in the fields of energy storage, catalysis, and materials science.

Wirkmechanismus

The mechanism of action of lithium manganese oxide in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions within its spinel structure. During charging, lithium ions are extracted from the cathode and migrate to the anode, while electrons flow through the external circuit. During discharging, lithium ions migrate back to the cathode, and electrons flow back through the external circuit, generating electric current .

The stability and performance of lithium manganese oxide are influenced by the oxidation state of manganese ions and the structural integrity of the spinel framework. Doping with other metal ions can enhance stability and conductivity by preventing the disproportionation of manganese ions .

Vergleich Mit ähnlichen Verbindungen

Lithium manganese oxide is compared with other cathode materials, such as lithium cobalt oxide (LiCoO₂), lithium iron phosphate (LiFePO₄), and lithium nickel manganese cobalt oxide (LiNiMnCoO₂).

Lithium Cobalt Oxide (LiCoO₂): LiCoO₂ offers high energy density but is expensive and less environmentally friendly compared to lithium manganese oxide.

Lithium Iron Phosphate (LiFePO₄): LiFePO₄ provides excellent thermal stability and long cycle life but has lower energy density than lithium manganese oxide.

Lithium Nickel Manganese Cobalt Oxide (LiNiMnCoO₂): LiNiMnCoO₂ combines the advantages of high energy density and good thermal stability but is more complex and costly to produce.

Conclusion

Lithium manganese oxide is a versatile and valuable compound with significant applications in energy storage, catalysis, and materials science. Its unique properties, including high thermal stability, cost-effectiveness, and environmental friendliness, make it a promising material for future research and industrial applications.

Eigenschaften

Molekularformel |

LiMn2O4 |

|---|---|

Molekulargewicht |

180.8 g/mol |

IUPAC-Name |

lithium;oxido-oxo-(oxomanganiooxy)manganese |

InChI |

InChI=1S/Li.2Mn.4O/q+1;;;;;;-1 |

InChI-Schlüssel |

VLXXBCXTUVRROQ-UHFFFAOYSA-N |

Kanonische SMILES |

[Li+].[O-][Mn](=O)O[Mn]=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-Phenylalanyl-N-[(3s)-6-Carbamimidamido-1-Chloro-2-Oxohexan-3-Yl]-L-Phenylalaninamide](/img/structure/B12336198.png)

![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12336241.png)